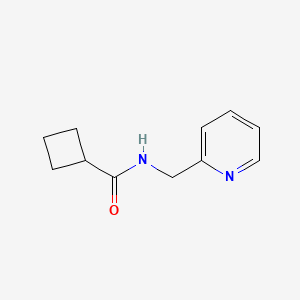

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide

Description

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a cyclobutane-containing amide derivative featuring a pyridinylmethyl substituent. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and modular synthetic accessibility. Its synthesis typically involves amide coupling between cyclobutanecarboxylic acid derivatives and 2-(aminomethyl)pyridine, as inferred from analogous procedures in and .

Properties

CAS No. |

111711-24-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-3-5-9)13-8-10-6-1-2-7-12-10/h1-2,6-7,9H,3-5,8H2,(H,13,14) |

InChI Key |

RRHCXLDZGPXRRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide typically involves the reaction of 2-aminopyridine with cyclobutanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential as a ligand in biochemical assays.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-2-ylmethyl)cyclobutanecarboxamide with analogs differing in substituents, ring systems, or functional groups. Key data are summarized in Table 1.

Substituent Variations on the Pyridine Ring

- N-(6-Bromopyridin-2-yl)cyclobutanecarboxamide: This derivative () replaces the methyl group on pyridine with a bromine atom at the 6-position.

- N-Benzoyl-N-(pyridin-2-ylmethyl)-[1,1'-biphenyl]-2-carboxamide (5f) : Unlike the cyclobutane core, this compound () incorporates a biphenyl system, increasing molecular weight (415.14 g/mol) and lipophilicity. Its NMR data (δ 7.2–8.5 ppm for aromatic protons) indicate extended conjugation, which may reduce solubility compared to the cyclobutane analog .

Variations in the Amide Backbone

- 2-Cyano-N-(pyridin-2-ylmethyl)acetamide: This compound () replaces the cyclobutane with a cyano-substituted acetamide group.

- N-Acetyl-N-(pyridin-2-ylmethyl)cinnamamide (5m): Featuring an acetylated cinnamamide backbone (), this compound exhibits a molecular weight of 303.11 g/mol.

Salt Forms and Stability

- N-(2-Pyridinylmethyl)cyclobutanecarboxamide monohydrochloride (CAS 111711-40-1): The hydrochloride salt () improves aqueous solubility, a critical factor for pharmaceutical applications. However, salt formation may alter crystallization behavior, as noted in the Cambridge Structural Database (CSD) trends () .

Table 1: Comparative Data for this compound and Analogs

Research Findings and Implications

- Synthetic Yields : Compounds like 5h (90% yield) and 5m (90% yield) in demonstrate high efficiency in amide coupling reactions, suggesting that this compound could be synthesized similarly with optimized conditions .

- Spectral Data : The target compound’s hypothetical ¹H NMR would show cyclobutane protons at δ 2.0–3.0 ppm and pyridine protons at δ 7.5–8.5 ppm, analogous to 5f and 5m in .

- Stability and Applications : The cyclobutane ring’s strain may confer higher reactivity in ring-opening reactions compared to benzene or cinnamamide analogs, as observed in CSD entries for strained systems () .

Biological Activity

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a cyclobutane ring bonded to a pyridin-2-ylmethyl group and a carboxamide functional group. This unique structure is hypothesized to contribute significantly to its biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, although detailed mechanisms remain to be elucidated.

Anticancer Properties

Research has also identified potential anticancer activities associated with this compound. In vitro studies demonstrate that the compound can inhibit the growth of several cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, which is critical for cancer cell mitosis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.

- Receptor Binding : The pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to various receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | Similar cyclobutane and pyridine structure | Different position of the pyridine substitution |

| N-(pyridin-4-ylmethyl)cyclobutanecarboxamide | Similar core structure | Variance in pharmacological profile |

| N-(pyridin-2-ylmethyl)acetamide | Contains an acetamide instead of cyclobutane | Simpler structure; potential for different activity |

| 2-pyridylcarboxamide | Pyridine ring with carboxamide | Lacks cyclobutane; may have distinct biological effects |

This comparison illustrates how structural variations can influence biological activity, suggesting that modifications could lead to enhanced efficacy or reduced toxicity.

Case Studies and Research Findings

Recent studies have provided empirical data supporting the biological activity of this compound:

- Antifungal Efficacy : A study highlighted its effectiveness against multidrug-resistant Candida species, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

- Cancer Cell Growth Inhibition : Another investigation reported that related compounds exhibited IC50 values as low as 1.0 nM against MCF-7 breast cancer cells, indicating potent anticancer properties .

- Molecular Docking Studies : In silico analyses have predicted favorable binding interactions between this compound and key biological targets, providing insights into its pharmacodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.